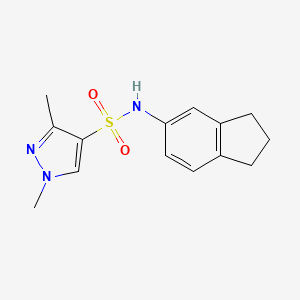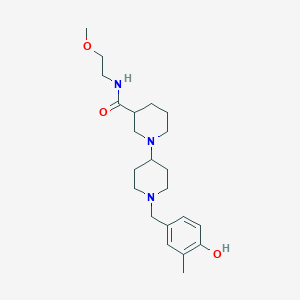
N-(2,3-dihydro-1H-inden-5-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, also known as GW0742, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It has gained significant attention in recent years due to its potential use in scientific research.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-5-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide acts as a selective agonist for PPAR-δ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. PPAR-δ activation by this compound leads to the upregulation of genes involved in fatty acid oxidation and energy metabolism, as well as the downregulation of genes involved in inflammation and lipid synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase fatty acid oxidation and improve glucose uptake in skeletal muscle cells, leading to improved insulin sensitivity. It has also been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines. In addition, this compound has been found to have cardioprotective effects by reducing cardiac hypertrophy and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide in lab experiments is its selectivity for PPAR-δ, which allows for specific targeting of this receptor. It also has a longer half-life compared to other PPAR agonists, which allows for less frequent dosing. However, one limitation of using this compound is its high cost compared to other PPAR agonists.
Orientations Futures
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide. One area of interest is its potential use in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Another area of interest is its potential use in the treatment of cardiovascular diseases, such as heart failure and atherosclerosis. In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular pathways.
Méthodes De Synthèse
N-(2,3-dihydro-1H-inden-5-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can be synthesized using a multistep process involving the reaction of 2,3-dihydroindene with methyl hydrazinecarboxylate to form 1,3-dimethyl-5-(1,3-dimethyl-1H-pyrazol-4-yl)indene. This intermediate is then reacted with chlorosulfonic acid to form the final product, this compound.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential use in the treatment of various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress. This compound has also been found to have cardioprotective effects by reducing cardiac hypertrophy and improving cardiac function. In addition, it has been shown to have anti-tumor effects in various cancer cell lines.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10-14(9-17(2)15-10)20(18,19)16-13-7-6-11-4-3-5-12(11)8-13/h6-9,16H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGIQFCLWQUVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC3=C(CCC3)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-1H-indazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5317554.png)
![N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317560.png)
![2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5317574.png)
![4-{2-[(4-fluorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5317582.png)

![(3S*,4R*)-3-benzyl-4-methyl-1-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5317594.png)
![N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5317604.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide](/img/structure/B5317609.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5317617.png)
![methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5317625.png)
![methyl 4-({[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetyl}amino)benzoate](/img/structure/B5317645.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5317653.png)
